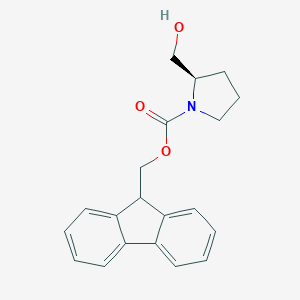

(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 215178-45-3) is an Fmoc-protected pyrrolidine derivative with a hydroxymethyl substituent at the 2-position in the R-configuration. Its molecular formula is C₂₀H₂₁NO₃ (MW: 323.39), and it is stored at -20°C to ensure stability . The compound is widely used in peptide synthesis and medicinal chemistry as a chiral building block, leveraging the Fmoc group’s base-labile protection for orthogonal deprotection strategies.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157158 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215178-45-3 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215178-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

FMOC-D-PROLINOL, also known as ®-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate or 9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily used as a protecting group for amines in peptide synthesis. The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process.

Mode of Action

The FMOC-D-PROLINOL compound interacts with its target, the amine group, by forming a carbamate. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The use of FMOC-D-PROLINOL in peptide synthesis affects the biochemical pathway of peptide bond formation. The compound allows for the activation of the carboxyl group of an amino acid and the protection of the Na-amino group. This facilitates the chemical synthesis of peptides, including ones of significant size and complexity.

Pharmacokinetics

It’s worth noting that the compound is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid.

Result of Action

The result of FMOC-D-PROLINOL’s action is the successful protection of the amine group during peptide synthesis. This allows for the efficient synthesis of peptides without interference from the amine group. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product.

Action Environment

The action of FMOC-D-PROLINOL is influenced by the environment in which it is used. For instance, the compound is base-labile, meaning its removal is facilitated by a basic environment. Additionally, the compound’s stability to certain treatments (e.g., TFA and hydrogen bromide/acetic acid) can influence its efficacy and stability.

Activité Biologique

(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referred to as FMOC-D-PROLINOL, is a compound with significant applications in medicinal chemistry, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 323.4 g/mol

- CAS Number : 215178-45-3

- Purity : Typically ≥ 95% .

FMOC-D-PROLINOL primarily serves as a protecting group for amines during peptide synthesis. It interacts with amine groups to form a carbamate, which protects the amine from undesired reactions during the synthetic process. This protection is crucial in maintaining the integrity of the peptide structure until the desired synthesis is completed .

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against various pathogens. Notably, FMOC-D-PROLINOL has demonstrated promising antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. In vitro tests indicated a minimum inhibitory concentration (MIC) of 2.5 µg/ml, with no observed cytotoxic effects on human cell lines (HCT116 and GM637) .

Cytotoxicity and Antitumor Properties

Research has also investigated the cytotoxic effects of FMOC-D-PROLINOL and its derivatives on cancer cells. A study focusing on fluorinated analogs indicated that certain derivatives exhibited pro-apoptotic properties in IGROV1-R10 ovarian cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrrolidine ring could enhance biological activity against cancer cells .

Study on Antitubercular Activity

In a controlled study, FMOC-D-PROLINOL was tested alongside standard antitubercular agents like isoniazid. The results confirmed its potential as an effective antimicrobial agent, contributing to ongoing research into new treatments for tuberculosis .

Cancer Cell Studies

Another investigation involved screening various analogs of FMOC-D-PROLINOL for their ability to induce apoptosis in cancer cell lines. The findings revealed that specific modifications could significantly enhance cytotoxicity, suggesting potential therapeutic applications in oncology .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 215178-45-3 |

| Antimicrobial MIC | 2.5 µg/ml |

| Cytotoxicity (HCT116) | Non-cytotoxic |

| Application | Peptide synthesis |

Applications De Recherche Scientifique

Antitubercular Agents Development

One of the most significant applications of (R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is its role in the development of new antitubercular agents. Research has demonstrated that derivatives of this compound can inhibit the enoyl-acyl carrier protein reductase (InhA), which is critical in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.

A study by Matviiuk et al. synthesized several derivatives and assessed their biological activity against M. tuberculosis strains. Some compounds displayed promising inhibitory activity, with minimal inhibitory concentrations (MICs) as low as 4.7 µM against multi-drug resistant strains .

Inhibitors of Enzymatic Activity

The compound has also been studied for its potential to inhibit specific enzymatic activities. For instance, it was found to effectively inhibit PARK7 enzymatic activity with IC50 values indicating strong potency . This suggests potential applications in neurodegenerative disease research, where PARK7 (also known as DJ-1) plays a protective role against oxidative stress.

Case Study: Synthesis and Testing of Derivatives

In a comprehensive study, researchers synthesized a series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives and evaluated their efficacy against InhA. The findings indicated that certain modifications to the pyrrolidine structure enhanced inhibitory effects significantly. For example:

| Compound ID | Structure Modification | MIC (µM) | Activity Against InhA |

|---|---|---|---|

| 11b | Addition of a carbonyl group | 5 | Strong |

| 11c | Substitution with a piperazine ring | 4.7 | Very Strong |

These results highlight the importance of structural modifications in enhancing biological activity .

Case Study: In Silico Docking Studies

In silico docking studies have shown that the carbonyl group in this compound forms hydrogen bonds with key residues in the active site of target enzymes like InhA. This computational approach aids in predicting the binding affinity and guiding further experimental validations .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate

- CAS : 215178-39-5

- Molecular Formula: C₁₉H₁₉NO₃ (MW: 309.36)

- Key Differences : The hydroxyl group is at the 3-position instead of the hydroxymethyl group at the 2-position. This reduces steric hindrance but limits further functionalization opportunities.

- Storage : Stable at room temperature under inert atmosphere, indicating greater stability than the 2-hydroxymethyl analog .

(9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS : 951625-98-2

- Key Differences: Features both an amino group and a hydroxymethyl group at the 3-position. This dual functionality enhances nucleophilicity but introduces challenges in selective reactivity during synthesis .

(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS : 83435-58-9

- Key Differences : Uses a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc. Boc is acid-labile, making it suitable for orthogonal protection strategies in acidic deprotection conditions .

Méthodes De Préparation

Asymmetric Catalytic Hydrogenation for Pyrrolidine Core Formation

The stereoselective construction of the pyrrolidine ring is critical for obtaining the (R)-configured product. A method adapted from the synthesis of D-proline derivatives involves asymmetric hydrogenation of pyrrolidine precursors. For instance, pyrrolidine-2-carbaldehyde can undergo catalytic hydrogenation using a chiral iridium catalyst, such as (R)-SpiroPAP-Me-Ir, to induce the desired stereochemistry .

Procedure :

-

Dissolve pyrrolidine-2-carbaldehyde in methanol or ethanol (5–10 volumes relative to substrate).

-

Add potassium tert-butoxide (0.1–0.2 equiv) and (R)-SpiroPAP-Me-Ir catalyst (0.001–0.0001 equiv).

-

Conduct hydrogenation at 20–25°C under 2–4 MPa hydrogen pressure for 3–5 hours .

-

Filter and recover the catalyst for reuse, then concentrate the filtrate to obtain the chiral pyrrolidine intermediate.

This method achieves >95% yield and 99% enantiomeric excess (ee) for analogous proline derivatives, suggesting its applicability to hydroxymethyl-substituted pyrrolidines .

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position can be introduced via oxidation or nucleophilic substitution. A two-step oxidation strategy is commonly employed:

Step 1: Alkylation of Pyrrolidine

-

React pyrrolidine with formaldehyde under basic conditions to form 2-hydroxymethylpyrrolidine.

-

Alternatively, use bromoacetyl bromide to functionalize the ring, followed by reduction .

Step 2: Stereochemical Control

-

The (R)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or kinetic resolution with chiral ligands ensures enantiopurity .

Fmoc Protection of the Pyrrolidine Nitrogen

Fmoc protection is critical for compatibility with SPPS. The protocol involves activating the Fmoc group (e.g., Fmoc-Cl) and coupling it to the pyrrolidine nitrogen under mild conditions .

Procedure :

-

Dissolve 2-(hydroxymethyl)pyrrolidine in dichloromethane (DCM) or dimethylformamide (DMF).

-

Add Fmoc-Cl (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

-

Stir at room temperature for 2–4 hours, monitor by thin-layer chromatography (TLC).

-

Quench with water, extract with DCM, and purify via silica gel chromatography .

Optimization Notes :

-

Use HOBt (1-hydroxybenzotriazole) to suppress racemization during coupling .

-

Yields exceed 85% when using DIPCDI (N,N'-diisopropylcarbodiimide) as the coupling reagent .

Solid-Phase Synthesis Integration

Incorporating the Fmoc-protected pyrrolidine into peptides requires SPPS-compatible conditions:

Coupling Protocol :

-

Deprotect the resin-bound peptide with 20% piperidine in DMF.

-

Activate (R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (3 equiv) with HBTU (3 equiv) and DIPEA (6 equiv) in DMF.

-

Couple to the peptide chain for 1–2 hours, achieving >98% efficiency .

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation, Fmoc protection | 95 | 99 | |

| Oxidation-Reduction | Alkylation, chiral resolution | 82 | 97 | |

| SPPS Integration | On-resin coupling | 90 | N/A |

Challenges and Optimization Strategies

-

Racemization : Minimize exposure to basic conditions during Fmoc protection. Use HOBt and low temperatures (0–4°C) .

-

Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance coupling efficiency but may require rigorous drying to prevent hydrolysis .

-

Catalyst Recycling : The (R)-SpiroPAP-Me-Ir catalyst can be reused ≥5 times without significant loss in activity .

Q & A

Q. How can researchers validate the stereochemical stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic conditions : Treat with TFA (0.1% v/v) and monitor via chiral HPLC over 24 hours.

- Basic conditions : Stir in 10% piperidine/DMF and track enantiomeric excess (ee) degradation .

Safety & Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

Q. How should accidental exposure (e.g., inhalation, skin contact) be managed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.